6-Octen-3-one, 2,4,4,7-tetramethyl-

説明

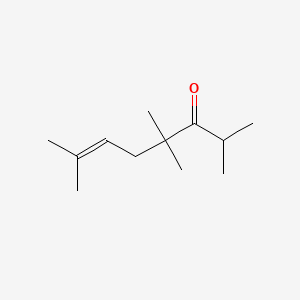

6-Octen-3-one, 2,4,4,7-tetramethyl- (CAS: 74338-72-0) is a branched unsaturated ketone with the molecular formula C₁₀H₁₈O. It is also known by the synonym Claritone, suggesting its application in fragrance formulations . Structurally, it features an eight-carbon chain (octen) with a ketone group at position 3 and four methyl substituents at positions 2, 4 (two methyl groups), and 5. This compound is listed on Canada’s Non-Domestic Substances List (NDSL), meaning its manufacture or import may require notification under the New Substances Notification Regulations (Chemicals and Polymers) .

特性

CAS番号 |

74338-72-0 |

|---|---|

分子式 |

C12H22O |

分子量 |

182.30 g/mol |

IUPAC名 |

2,4,4,7-tetramethyloct-6-en-3-one |

InChI |

InChI=1S/C12H22O/c1-9(2)7-8-12(5,6)11(13)10(3)4/h7,10H,8H2,1-6H3 |

InChIキー |

CTLDWNVYXLHMAS-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)C(C)(C)CC=C(C)C |

製品の起源 |

United States |

科学的研究の応用

Fragrance Industry

Perfume Component

6-Octen-3-one, 2,4,4,7-tetramethyl-, is recognized for its role as a fragrance component. It is utilized to impart unique scent profiles in various perfume compositions. The compound enhances olfactory characteristics by adding fresh and fruity notes to fragrances. Its synthesis involves the reaction of diisopropyl ketone with 1-chloro-3-methyl-2-butene in a two-phase system with a phase transfer catalyst .

Safety Assessments

Safety evaluations indicate that the compound has an adequate margin of exposure for repeated dose toxicity. It has been assessed for genotoxicity, reproductive toxicity, and skin sensitization. The results show that it is not genotoxic and has a NOAEL (No Observed Adverse Effect Level) of 333 mg/kg/day . Such assessments are crucial for its safe application in consumer products.

Food Science

Flavoring Agent

Beyond fragrances, 6-Octen-3-one, 2,4,4,7-tetramethyl-, can serve as a flavoring agent due to its pleasant aroma. Its application in food products can enhance sensory experiences for consumers. However, specific regulatory approvals and safety evaluations are necessary before widespread use in food applications.

Toxicological Studies

Toxicity Profile

Toxicological assessments reveal that 6-Octen-3-one, 2,4,4,7-tetramethyl-, has low acute oral toxicity with an LD50 greater than 2000 mg/kg in rat models . Additionally, it was found to cause minimal skin irritation at high concentrations but generally shows a favorable safety profile for cosmetic use.

Environmental Impact

Ecotoxicity Assessment

Environmental evaluations indicate that the compound is not classified as Persistent, Bioaccumulative, and Toxic (PBT). Risk assessments based on predicted environmental concentrations suggest that its use does not pose significant ecological risks . This assessment is vital for ensuring compliance with environmental regulations.

Data Summary Table

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analog: 4,7-Dimethyl-6-Octen-3-one

A direct structural analog is 4,7-Dimethyl-6-octen-3-one (CAS: 2550-11-0), which shares the same octen-3-one backbone but has only two methyl groups at positions 4 and 6. Key differences include:

Key Observations:

- Branching and Hydrophobicity : The additional methyl groups in 2,4,4,7-tetramethyl-6-octen-3-one increase its hydrophobicity compared to the dimethyl analog. This property may enhance its retention in lipid-rich matrices, making it suitable for long-lasting fragrance applications .

- Regulatory Implications : The tetramethyl derivative’s inclusion on the NDSL underscores stricter regulatory oversight, likely due to its higher industrial use or environmental persistence .

Broader Context: Other Tetramethyl-Containing Compounds

Tetramethyl Silane (CAS: 75-76-3)

- Application : Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

- Hazards : Highly flammable and reactive, posing explosion risks .

- Contrast : Unlike 2,4,4,7-tetramethyl-6-octen-3-one, tetramethyl silane lacks a ketone functional group, leading to vastly different reactivity and applications.

Tetramethyl-Substituted Amines (e.g., Compound 6 in )

Research Findings and Data Gaps

- Fragrance Applications: The synonym Claritone implies use in perfumery, though specific studies on odor thresholds or stability are absent in the provided evidence .

- Synthetic Routes : Experimental procedures for intermediates (e.g., compound 6 in ) are documented, but direct synthesis methods for 2,4,4,7-tetramethyl-6-octen-3-one remain unspecified .

準備方法

Reaction Mechanism and Stoichiometry

The alkylation proceeds via nucleophilic attack of the enolate form of diisopropyl ketone on prenyl chloride. Key parameters include:

-

Molar ratio : 0.5–10 mol diisopropyl ketone per mol prenyl chloride, with 0.8–2 mol being optimal.

-

Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) at 0.1–10 mol% relative to the limiting reagent.

-

Base : Aqueous NaOH or KOH (1–10 mol per mol prenyl chloride) generates the enolate in situ.

Solvent Systems and Phase Dynamics

The reaction employs immiscible organic and aqueous phases to separate reactants and products, enhancing yield:

Workup and Isolation

Post-reaction, the organic phase is separated and distilled under reduced pressure. While exact yields are undisclosed, the patent emphasizes significant improvements over prior methods.

Comparative Analysis of Catalytic Systems

Phase Transfer Catalysts vs. Homogeneous Bases

Early attempts using homogeneous bases in single-phase systems failed due to poor enolate stability and side reactions. The PTC system mitigates this by:

Solvent Effects on Reaction Efficiency

Nonpolar solvents like toluene favor enolate formation while minimizing side reactions. Polar aprotic solvents (e.g., DMF) are avoided due to premature hydrolysis of the electrophile.

Physicochemical Properties Influencing Synthesis

Boiling Point and Distillation

TMO’s boiling point (184–214°C) necessitates fractional distillation under vacuum for purification. This step removes unreacted ketone and chlorinated byproducts.

Q & A

Q. What comparative methodologies are effective for benchmarking this compound against structurally similar terpenoids?

- Methodological Answer : Use principal component analysis (PCA) to cluster compounds by functional groups and physicochemical descriptors (e.g., logP, polar surface area). Pair with in-silico docking studies to compare binding affinities across biological targets. Experimentally, employ competitive inhibition assays to rank efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。